molecular formula C17H25NO2 B1676571 N-(2-Ethylhexyl)-5-norbornene-2,3-dicarboximide CAS No. 113-48-4

N-(2-Ethylhexyl)-5-norbornene-2,3-dicarboximide

Cat. No. B1676571
CAS RN: 113-48-4
M. Wt: 275.4 g/mol
InChI Key: WLLGXSLBOPFWQV-UHFFFAOYSA-N
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Description

2-Ethylhexyl acrylate is a colorless liquid acrylate used in the making of paints, plastics, and adhesives . It has an odor that has been variously described as pleasant or acrid and musty .


Synthesis Analysis

Poly(2-ethylhexyl acrylate) (PEHA) can be prepared via atom transfer radical polymerization (ATRP), reverse atom transfer radical polymerization (RATRP), and conventional free radical polymerization (FRP) . The linear increase in molecular weight with monomer conversion confirmed the controlled nature of the polymerization .


Molecular Structure Analysis

The molecular formula of 2-Ethylhexyl acrylate is C11H20O2 .


Chemical Reactions Analysis

2-Ethylhexyl acrylate polymerizes easily. The polymerization can be initiated by light, peroxides, heat, or contaminants. It can react violently when combined with strong oxidants and can form explosive mixtures with air at temperatures above 82 °C (180 °F) .

Scientific Research Applications

Polymerization and Material Properties

N-(2-Ethylhexyl)-5-norbornene-2,3-dicarboximide has been studied for its role in polymerization processes and the resulting material properties. One study focused on polymers based on norbornene derivatives, highlighting the influence of a related compound, exo,exo-N,N’- hexylene-di(5-norbornene-2,3-dicarboximide), on the degree of cross-linking and glass transition temperature of polymers. This compound served as a cross-linking agent in ring-opening metathesis polymerization (ROMP), leading to an increase in the cross-linking degree and glass transition temperature of the polymers (Bozhenkova et al., 2015).

Peptide Synthesis

Another application is in peptide synthesis. A study demonstrated the use of a closely related compound, N-Hydroxy-5-norbornene-2, 3-dicarboximide, in conjunction with N, N'-dicyclohexylcarbodiimide for peptide synthesis. This reagent was found to decrease racemization, prevent the formation of N-acylurea, and afford peptides with high yields and purity (Fujino et al., 1974).

Gas Transport Properties

Further, the synthesis and polymerization of new monomers, including compounds related to N-(2-Ethylhexyl)-5-norbornene-2,3-dicarboximide, were investigated for their gas transport properties. Copolymers exhibited specific transport properties for various gases like hydrogen, oxygen, nitrogen, and carbon dioxide, making them suitable for applications in gas separation membranes (Contreras et al., 2002).

Structural and Solubility Studies

In other studies, the solubility, structural properties, and thermodynamic modeling of compounds closely related to N-(2-Ethylhexyl)-5-norbornene-2,3-dicarboximide were explored. These studies contribute to understanding the solubility behavior and thermodynamic properties of such compounds in various solvents, which is essential for their practical applications in different fields (Wan et al., 2020).

Applications in Polymer Synthesis

The compound's applications extend to polymer synthesis as well. The synthesis and characterization of hydrogenated poly(norbornene endo-dicarboximide)s prepared by ROMP show significant potential in various practical applications due to their physical properties such as high glass transition temperatures and thermal stability (Yoon et al., 2012).

Safety And Hazards

2-Ethylhexyl acrylate is combustible and causes skin irritation, serious eye irritation, and may cause an allergic skin reaction. It may also cause respiratory irritation .

Future Directions

The synthesis and basic properties of 2-ethylhexyl acrylate-based innovative nonionic surfactants are being explored . These compounds are effective, low foaming nonionic surfactants .

properties

IUPAC Name

4-(2-ethylhexyl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione
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InChI

InChI=1S/C17H25NO2/c1-3-5-6-11(4-2)10-18-16(19)14-12-7-8-13(9-12)15(14)17(18)20/h7-8,11-15H,3-6,9-10H2,1-2H3
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InChI Key

WLLGXSLBOPFWQV-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CCCCC(CC)CN1C(=O)C2C3CC(C2C1=O)C=C3
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Molecular Formula

C17H25NO2
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DSSTOX Substance ID

DTXSID6032562
Record name Octylbicycloheptenedicarboximide
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Molecular Weight

275.4 g/mol
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Physical Description

Light yellow liquid; [HSDB]
Record name MGK 264
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Boiling Point

157 °C
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Flash Point

177 °C (351 °F) - closed cup
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Solubility

Practically insoluble in water, Miscible with most organic solvents including petroleum oils and fluorinated hydrocarbons, also DDT and HCH, Miscible in: acetone, methanol, isopropanol, petroleum ether, Concoco LPA (petroleum distillate), ethyl acetate, toluene, chloroform, acetonitrile, Cyclo Solv 53 (aromatic petroleum distillate) and Isopar M (petroleum distillate)
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Density

1.04 g/cu cm
Record name MGK 264
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Vapor Pressure

0.000018 [mmHg], 1.80X10-5 mm Hg at 25 °C
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Impurities

Technical grade 98% pure; main impurity /is/ 2-ethylhexanol
Record name MGK 264
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Product Name

N-(2-Ethylhexyl)-5-norbornene-2,3-dicarboximide

Color/Form

Dark, oily liquid, Very light, yellow colored liquid

CAS RN

113-48-4
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Record name N-(2-ethylhexyl)-8,9,10-trinorborn-5-ene-2,3-dicarboximide
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Melting Point

<-20 °C
Record name MGK 264
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
42
Citations
K ATTER - 2018 - etheses.dur.ac.uk
The aim of this project is to develop a polymer system which: 1) incorporates one or more norbornene rings in the pre-polymer; 2) can be polymerised using ROMP to yield linear or …
Number of citations: 2 etheses.dur.ac.uk
DR Maciver, LO Hopkins, NK Sylvester - Pyrethrum Post, 1966 - cabdirect.org
The following is substantially the authors' summary of this second part of a series [cf. preceding abstract] in which details are given of investigations carried out in Kenya on synergists for …
Number of citations: 0 www.cabdirect.org
J Zhang, H Wan, H Zhang - Se pu= Chinese Journal of …, 2017 - europepmc.org
An analytical method based on matrix solid-phase dispersive (MSPD) extraction and high performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) was …
Number of citations: 4 europepmc.org
HB Matthews, M Škrinjarić-Špoljar, JE Casida - Life Sciences, 1970 - Elsevier
-Materials and Methods Five synergists were used: piperogyl butoxide and MGK 264 [N-(2-ethylhexyl)-5-norbornene-2, 3-dicarboximide] which are commercial synergist chemlcals; …
Number of citations: 55 www.sciencedirect.com
CE Poindexter, TR Adkins Jr - Journal of Economic Entomology, 1970 - academic.oup.com
In the summer of 1967, 48 herds of cattle (1568 head) in South Carolina were utilized in an experiment to detennine the efficacy of dusts against the face fly, Musca autumnalis De Geer, …
Number of citations: 4 academic.oup.com
ME Eldefrawi, AA Elbahrawi… - Journal of Economic …, 1965 - academic.oup.com
By topical application pyrethrins are very toxic to the larvae of the Egyptian cotton leafworm, Prodenia litura (F.). However, topically applied pyrethrins are twice as toxic as allethrin and …
Number of citations: 7 academic.oup.com
RC Axtell - Journal of Economic Entomology, 1967 - academic.oup.com
Twenty chemicals or combinations of chemicals were evaluated for their repellency toward Hippelates pusio Loew with turntables in the field. Some of the materials were also tested …
Number of citations: 9 academic.oup.com
RH Roberts, RL Harris… - Journal of Economic …, 1963 - academic.oup.com
Formulations containing various combinations of R-ll (2,3,4,5-bis(∆2-butylene)-tetrahydrofurfural), R-326 (di-n-propyl isocinchomeronate), MGK 264 ® (n-(2-ethylhexyl)-5-norborneue-2,…
Number of citations: 3 academic.oup.com
TR Adkins Jr, JA Seawright - Journal of Economic Entomology, 1967 - academic.oup.com
This paper presents the design of a self-applicating dusting station for polled or dehorned cattle. Stations built to the specifications presented in this paper have been used for 2 seasons …
Number of citations: 9 academic.oup.com
I Landrin - Selected Technical Publications, 1973 - books.google.com
LASKI & WATTS: GLC OF ORGANONITROGEN PESTICIDES Page 145 Reprinted from Journal of the A. 0. AC Vol. 56, No. 2, 1973, pp. 328-332 Gas Chromatography of …
Number of citations: 2 books.google.com

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